molecular formula C25H24O5 B1254920 Inophyllolide chromanol

Inophyllolide chromanol

Cat. No. B1254920
M. Wt: 404.5 g/mol
InChI Key: BXENDTPSKAICGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inophyllolide chromanol is a neoflavonoid.

Scientific Research Applications

  • Cryofocusing Injectors for Gas Sampling and Analysis :

    • Borgerding and Wilkerson (1996) examined cryofocusing injectors for fast gas chromatography, an important technique in chemical analysis, which could be relevant for analyzing compounds like inophyllolide chromanol in gaseous samples (Borgerding & Wilkerson, 1996).
  • Anticoagulant Properties from Plant Extracts :

    • Arora, Mathur, and Seth (1962) discovered a coumarin derivative, calophyllolide, with anticoagulant activity in rabbits, suggesting the potential of similar compounds, including inophyllolide chromanol, in medicinal research (Arora, Mathur & Seth, 1962).
  • Chlorophyll Fluorescence in Plant Stress Physiology :

    • Kooten and Snel (1990) highlighted the use of chlorophyll fluorescence, which might be relevant for studying the effects of compounds like inophyllolide chromanol on plant stress physiology (Kooten & Snel, 1990).
    • Maxwell and Johnson (2000) provided a practical guide on chlorophyll fluorescence analysis, a technique that could be useful in research involving inophyllolide chromanol and its impact on plants (Maxwell & Johnson, 2000).
  • Screening of Anti-HIV Compounds in Plant Extracts :

    • Laure et al. (2008) conducted a study on Calophyllum inophyllum leaf extracts, which contain inophyllums, for their anti-HIV properties, indicating the potential of related compounds like inophyllolide chromanol in antiviral research (Laure et al., 2008).
  • In Situ Phytoplankton Fluorescence Measurement :

    • Leeuw, Boss, and Wright (2013) explored low-cost electronic methods for in situ chlorophyll fluorescence measurement, which could be significant in studying aquatic phytoplankton's interaction with compounds like inophyllolide chromanol (Leeuw, Boss & Wright, 2013).
  • HIV-1 Inhibitors from Calophyllum inophyllum :

    • Patil et al. (1993) identified inophyllums as inhibitors of HIV-1 reverse transcriptase, suggesting that structurally related compounds like inophyllolide chromanol might hold similar properties (Patil et al., 1993).

properties

Product Name

Inophyllolide chromanol

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3

InChI Key

BXENDTPSKAICGV-UHFFFAOYSA-N

SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Canonical SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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